molecular formula C18H15N3O2S B2531679 6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione CAS No. 875658-96-1

6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione

Cat. No. B2531679
CAS RN: 875658-96-1
M. Wt: 337.4
InChI Key: NNMZMGSLRZYBCC-UHFFFAOYSA-N
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Description

The compound "6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione" is a heterocyclic molecule that appears to be a derivative of pyrido[1,2]pyrano[4,5-b]pyrimidine. This class of compounds is known for its diverse pharmacological properties and is often explored for potential therapeutic applications. The molecule contains several functional groups, including a hydroxymethyl group, a methyl group, and a phenyl group, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multistep reactions starting from simple precursors. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones, resulting in high yields and short reaction times . Similarly, the synthesis of tetrahydropyrido[3,2-d]pyrimidine derivatives has been described starting from 2-amino-6-methyluracil, involving protection and cyclization steps . These methods suggest that the synthesis of the compound may also involve a multistep process, potentially starting from a pyrimidine precursor and involving subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is often characterized by NMR spectroscopy and other spectral methods. For example, the structure of a related compound, 6a,7-dihydro-2,6-dimethyl-7-phenyl-6H-chromeno[4,3-d]-1,2,4-triazolo[1,5-a]pyrimidin-6a-ol, was determined using NMR, revealing a distorted sofa conformation for the dihydropyrimidine and dihydropyran rings . The molecular structure of the compound would likely be elucidated using similar techniques, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their functional groups and molecular structure. For example, the cyclocondensation of triazolopyrimidine derivatives with hydroxylamine or hydrazine can lead to the formation of isoxazolo- and pyrazolo-triazolopyrimidines, respectively . The presence of a hydroxymethyl group in the compound suggests that it could undergo similar cyclocondensation reactions or act as a nucleophile in other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For instance, the solubility, melting point, and stability can be influenced by the presence of substituents and the rigidity of the molecular framework. The compound , with its hydroxymethyl and phenyl groups, may exhibit unique solubility characteristics and stability profiles. Theoretical studies, such as Density Functional Theory (DFT), can be used to predict these properties and have been applied to related compounds to compute energies and vibrational frequencies .

Scientific Research Applications

Organic Synthesis and Chemical Characterization

Research has focused on the synthesis and characterization of pyrimidine and pyrazole-based derivatives, highlighting their potential in the development of new pharmacologically active compounds. For instance, the dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives emphasizes their importance in AIDS chemotherapy and drug design due to their therapeutic potentials (Ajani et al., 2019). Similarly, the synthesis of pyrano[2,3-d]pyrimidine-5-one derivatives from related compounds has been explored for their antibacterial, antifungal, and antitubercular activities, demonstrating the broad applicability of pyrimidine derivatives in medicinal chemistry (Mistry et al., 2012).

Antimicrobial and Antitubercular Applications

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Research includes the synthesis of novel pyrimidine derivatives and their evaluation against various microbial strains, underscoring their potential in antimicrobial therapy (Farag et al., 2008). Another study synthesized pyran fused pyrimidone derivatives, further evaluated for their antibacterial and antifungal activities, highlighting the versatility of pyrimidine compounds in addressing a range of infectious diseases (Mistry et al., 2012).

Corrosion Inhibition

Pyrimidine derivatives also play a significant role in materials science, particularly in corrosion inhibition. A study on the effect of some pyrimidine derivatives on the corrosion of iron in hydrochloric acid showed promising results, indicating their potential as corrosion inhibitors, which is crucial for protecting industrial machinery and infrastructure (Abdelazim et al., 2021).

Pharmacological Investigations

In pharmacology, the synthesis and evaluation of dihydropyrimidines for their antihypertensive and anti-ulcer activities have been a significant area of research. These studies aim to develop compounds with improved activity and lesser side effects, contributing to the advancement of medical treatments for chronic conditions (Rana et al., 2004), (Rana et al., 2011).

Future Directions

The future directions for this compound could involve expanding the use of a non-metallic organic dye that is both affordable and readily available . This research looks towards expanding the use of a non-metallic organic dye that is both affordable and readily available . Because of its good yields, energy-effectiveness, high atom economy, time-saving qualities of the reaction, and operational simplicity, Na2 eosin Y is photochemically produced with the least amount of a catalyst . As a result, various ecological and sustainable chemical properties are met .

properties

IUPAC Name

11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-10-15-13(12(9-22)8-19-10)7-14-17(23-15)20-16(21-18(14)24)11-5-3-2-4-6-11/h2-6,8,22H,7,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMZMGSLRZYBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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